5-ethoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-Ethoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-ethoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Ethoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide has been studied for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving calcium channel blocking, inhibition of specific enzymes, or interaction with cellular receptors .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Phenytoin: An anticonvulsant drug used to treat epilepsy.
Compared to these compounds, 5-ethoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide may offer unique properties such as enhanced stability, specific receptor binding affinity, or improved therapeutic efficacy.
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-ethoxy-N-[(3-methoxyphenyl)methyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-4-25-17-8-9-18-15(11-17)12-19(22(18)2)20(23)21-13-14-6-5-7-16(10-14)24-3/h5-12H,4,13H2,1-3H3,(H,21,23) |
InChI Key |
ZGVXJNXSCCNTKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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